molecular formula C15H16N2O3S B2677251 2-phenyl-N-(4-sulfamoylbenzyl)acetamide CAS No. 41352-39-0

2-phenyl-N-(4-sulfamoylbenzyl)acetamide

Cat. No. B2677251
CAS RN: 41352-39-0
M. Wt: 304.36
InChI Key: FTDLZZRRCJRQAA-UHFFFAOYSA-N
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Description

2-Phenyl-N-(4-sulfamoylbenzyl)acetamide (PBSA) is an important compound used in a variety of scientific research applications. It is a derivative of acetamide and is characterized by a phenyl group attached to the nitrogen atom of the acetamide molecule. PBSA is a white crystalline solid which is soluble in water and organic solvents, making it a versatile compound for a variety of research applications.

Scientific Research Applications

Medicinal Chemistry

“2-phenyl-N-(4-sulfamoylbenzyl)acetamide” is a type of phenoxy acetamide derivative. These compounds are often studied in medicinal chemistry for their potential therapeutic applications . Medicinal chemists use various chemical techniques and computational chemistry applications to study the utilization of these drugs and their biological effects .

Analgesic Activity

Some N-phenylacetamide sulphonamides, which include “2-phenyl-N-(4-sulfamoylbenzyl)acetamide”, have shown promising analgesic activity. For instance, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity, comparable or even superior to paracetamol .

Antifungal Activity

Arylsulfonamides, including “2-phenyl-N-(4-sulfamoylbenzyl)acetamide”, have demonstrated antifungal activity. They have been tested against a range of Candida spp., and the structure–activity relationship has been established based on a “hit compound” .

Development of New Derivatives

The study of “2-phenyl-N-(4-sulfamoylbenzyl)acetamide” and its derivatives can provide an opportunity for chemists to design new derivatives that could be successful agents in terms of safety and efficacy to enhance life quality .

Fungicidal Effects

Some compounds structurally related to “2-phenyl-N-(4-sulfamoylbenzyl)acetamide” have shown fungicidal effects against Candida glabrata strain 33 .

Cytotoxicity Evaluation

The active compounds of “2-phenyl-N-(4-sulfamoylbenzyl)acetamide” have also been evaluated for their cytotoxicity. This data could be useful to develop novel therapeutics for topical use against fungal infections .

properties

IUPAC Name

2-phenyl-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c16-21(19,20)14-8-6-13(7-9-14)11-17-15(18)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDLZZRRCJRQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(4-sulfamoylbenzyl)acetamide

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